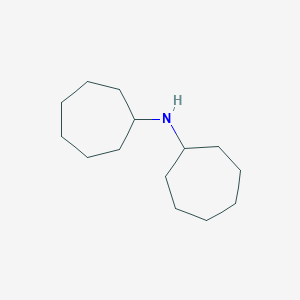
Dicycloheptylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicycloheptylamine is an organic compound classified as a secondary amine It consists of two cycloheptyl groups attached to a single nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicycloheptylamine can be synthesized through several methods. One common approach involves the reductive amination of cycloheptanone with ammonia or cycloheptylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen pressure. Another method includes the catalytic hydrogenation of aniline using ruthenium or palladium catalysts, which produces a mixture of cycloheptylamine and this compound .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of cycloheptanone with ammonia or cycloheptylamine. The process involves high-pressure hydrogenation in the presence of a palladium/carbon catalyst. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dicycloheptylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It participates in nucleophilic substitution reactions, forming salts with acids and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acids like hydrochloric acid or sulfuric acid are commonly used to form salts.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Amine salts and other derivatives.
Scientific Research Applications
Dicycloheptylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of various compounds.
Mechanism of Action
Dicycloheptylamine exerts its effects through several mechanisms:
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic primary amine with similar applications in organic synthesis and industrial processes.
Dicyclohexylamine: A secondary amine with two cyclohexyl groups, used in similar applications as dicycloheptylamine.
Uniqueness
This compound is unique due to its larger cycloheptyl groups, which may confer different steric and electronic properties compared to cyclohexylamine and dicyclohexylamine.
Properties
CAS No. |
62380-01-2 |
|---|---|
Molecular Formula |
C14H27N |
Molecular Weight |
209.37 g/mol |
IUPAC Name |
N-cycloheptylcycloheptanamine |
InChI |
InChI=1S/C14H27N/c1-2-6-10-13(9-5-1)15-14-11-7-3-4-8-12-14/h13-15H,1-12H2 |
InChI Key |
LYFALQJXGVLXBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















